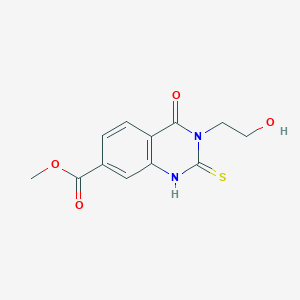

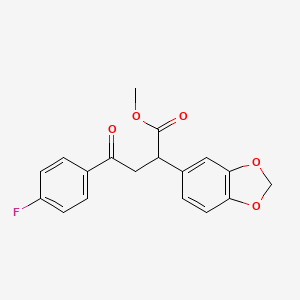

![molecular formula C15H15F3N6O3S2 B2410378 1-(1-(benzo[c][1,2,5]tiadiazol-4-ilsulfonil)piperidin-4-il)-4-metil-3-(trifluorometil)-1H-1,2,4-triazol-5(4H)-ona CAS No. 2034418-22-7](/img/structure/B2410378.png)

1-(1-(benzo[c][1,2,5]tiadiazol-4-ilsulfonil)piperidin-4-il)-4-metil-3-(trifluorometil)-1H-1,2,4-triazol-5(4H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15F3N6O3S2 and its molecular weight is 448.44. The purity is usually 95%.

BenchChem offers high-quality 1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia Fotodinámica (PDT) para el Tratamiento del Cáncer

Este compuesto se ha utilizado en el desarrollo de agentes de terapia fotodinámica (PDT) de doble diana para lisosomas y mitocondrias . Estos agentes están diseñados para mejorar la actividad antitumoral y la obtención de imágenes de dos fotones. El compuesto muestra una diana especial para orgánulos duales, lisosomas y mitocondrias, emisión inducida por agregación (AIE) brillante en el infrarrojo cercano, alto rendimiento cuántico de oxígeno singlete y buena biocompatibilidad y fotoestabilidad .

Detección Fluorescente

El compuesto se ha utilizado en el desarrollo de nanosheets de marco de triazina covalente ultrafino fluorescente (F-CTF) . Estas nanosheets se pueden utilizar para la detección altamente selectiva y sensible de aminas aromáticas primarias entre varias aminas .

Diodos Orgánicos Emisores de Luz (OLED)

El compuesto es una importante unidad aceptora que se utiliza en el desarrollo de compuestos fotoluminiscentes para la construcción molecular de diodos orgánicos emisores de luz .

Celdas Solares Orgánicas

La fuerte capacidad de extracción de electrones del compuesto lo hace útil en la construcción de moléculas para células solares orgánicas .

Transistores de Efecto de Campo Orgánicos

El compuesto también se utiliza en el desarrollo de transistores de efecto de campo orgánicos .

Sinergista de Insecticidas

1,2,3-Benzotiadiazol, un compuesto relacionado, se ha afirmado que sinergiza los insecticidas .

Fungicida

El único derivado de 1,2,3-Benzotiadiazol que ha encontrado un uso significativo es el fungicida acibenzolar-S-metil .

Actividad Citotóxica

Se diseñó, sintetizó y cribió una biblioteca de derivados de (1-(bencil)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituidos por su actividad citotóxica in vitro contra varias células .

Mecanismo De Acción

Target of Action

The compound contains a benzothiadiazole moiety, which is known to be a part of various bioactive molecules. Benzothiadiazoles have been found in compounds with antimicrobial, antiviral, and anticancer activities . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Benzothiadiazoles often act by interacting with biological macromolecules, but the exact interactions would depend on the specific structure of the compound and its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Benzothiadiazoles are often involved in pathways related to cell growth and proliferation, due to their presence in various anticancer compounds .

Pharmacokinetics

The ADME properties of the compound would depend on its specific structure. Factors that could influence its bioavailability include its size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, benzothiadiazoles can have a wide range of effects, from inhibiting microbial growth to killing cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active in different parts of the body due to variations in pH .

Propiedades

IUPAC Name |

2-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N6O3S2/c1-22-13(15(16,17)18)19-24(14(22)25)9-5-7-23(8-6-9)29(26,27)11-4-2-3-10-12(11)21-28-20-10/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAVDWGYYVATOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

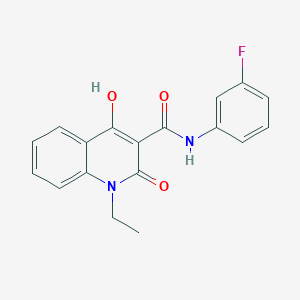

![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)

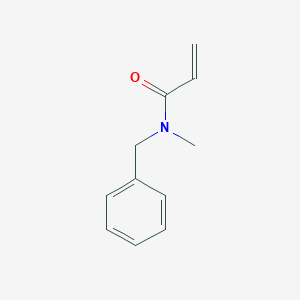

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)

![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)

![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2410314.png)

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)